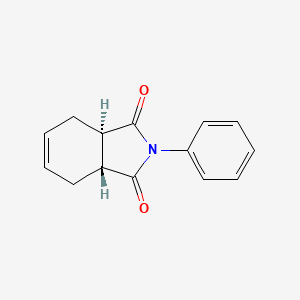
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chiral compound with a unique bicyclic structure It is a derivative of isoindole and features a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of maleic anhydride with an appropriate amine, followed by cyclization. One common method involves the use of (2E,4E)-hexa-2,4-dien-1-ol or its acetate counterpart, which reacts with maleic anhydride to form the desired bicyclic framework . The reaction is carried out under solventless conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the separation and purification of enantiomers to obtain the desired chiral product.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Hydroxy derivatives with potential for further functionalization.
Substitution: Substituted phenyl derivatives with varied electronic properties.
Scientific Research Applications
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets through its unique bicyclic structure. The compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one
- (3aR,7aR)-3a-methyl-7a-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- (3aR,7aR)-4’-(1,2-Benzisothiazol-3-yl)octahydro-spiro[2H-isoindole-2,1’-piperazinium] Methanesulfonate
Uniqueness
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific chiral centers and the presence of a phenyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
63975-86-0 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2/t11-,12-/m1/s1 |
InChI Key |
QJDASFMHCXUEQK-VXGBXAGGSA-N |
Isomeric SMILES |
C1C=CC[C@@H]2[C@@H]1C(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















